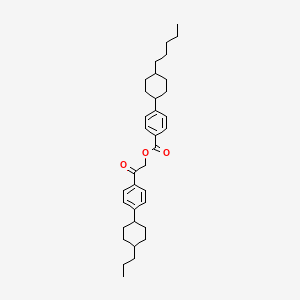

2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

[2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl] 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48O3/c1-3-5-6-8-27-11-15-29(16-12-27)31-19-23-33(24-20-31)35(37)38-25-34(36)32-21-17-30(18-22-32)28-13-9-26(7-4-2)10-14-28/h17-24,26-29H,3-16,25H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUJJSSTFFRTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4CCC(CC4)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and cyclization reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the final product. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acidic or basic catalysts to facilitate esterification and cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound's structural characteristics suggest potential use in drug development, particularly as a bioactive agent. Research has indicated that similar compounds can modulate biological pathways, including anti-inflammatory and analgesic effects. For instance, derivatives of benzoate esters have been studied for their ability to interact with specific receptors in the body, potentially leading to new therapeutic agents for pain management and inflammation control.

Case Study: Analgesic Properties

A study focused on benzoate derivatives demonstrated significant analgesic activity in animal models when administered in specific dosages. The findings indicated that compounds with similar structural motifs could effectively reduce pain responses, suggesting that 2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate might exhibit comparable effects .

Materials Science

In materials science, the compound can be explored for its properties as a polymer additive or stabilizer. Its unique molecular structure may enhance the thermal stability and mechanical properties of polymers.

Data Table: Comparison of Polymer Additives

| Compound Name | Application Area | Key Properties |

|---|---|---|

| This compound | Polymer Stabilizer | Improved thermal stability |

| Ethylene Glycol Dimethacrylate | Crosslinking Agent | Enhances mechanical strength |

| Polyvinyl Chloride (PVC) Additives | Plasticizer | Increases flexibility |

Research into the biological activities of similar compounds has revealed their potential as enzyme inhibitors or modulators of metabolic pathways. The structural attributes of this compound may allow it to interact with enzymes such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory processes.

Case Study: Enzyme Interaction

A recent investigation into the interaction of benzoate derivatives with cyclooxygenase enzymes showed promising results in inhibiting enzyme activity, leading to decreased production of pro-inflammatory mediators . This suggests that our compound could be further studied for similar inhibitory effects.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-oxo-4-phenylbutyrate: Another compound with a similar structure, used in organic synthesis and as an intermediate in the production of pharmaceuticals.

2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester: A related compound with applications in polymer chemistry and material science.

Uniqueness

2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate stands out due to its unique combination of cyclohexyl and benzoate groups, which confer specific chemical and biological properties.

Biologische Aktivität

Overview of the Compound

2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate is characterized by its unique structural features, including cyclohexyl groups and a benzoate moiety. These structural components may influence its interaction with biological targets, potentially leading to various pharmacological effects.

The biological activity of compounds similar to this compound often involves interactions with specific receptors or enzymes in the body. For instance, studies have shown that certain oxo compounds can act as agonists or antagonists at various receptor sites, including:

- GABA Receptors : Compounds with similar structures have demonstrated binding affinity to GABA_A receptors, which are critical in mediating anxiolytic and sedative effects. This interaction suggests a potential for anxiolytic properties in the compound under consideration .

- S1P Receptors : Some oxo derivatives have been identified as selective agonists for S1P(1) receptors, which are involved in lymphocyte trafficking and have implications in autoimmune diseases .

2. Case Studies and Research Findings

While specific studies on this compound are scarce, research on related compounds provides insights into its potential effects:

- A study evaluating the anxiolytic properties of oxadiazole derivatives found that certain compounds exhibited significant binding affinity to benzodiazepine receptors, leading to increased sedative effects without impairing cognitive functions . This suggests that modifications in the structure could yield similar or enhanced activities.

- Another investigation into the pharmacological profile of related benzoate esters indicated potential anti-inflammatory and analgesic activities, which could be relevant for therapeutic applications .

3. Comparative Analysis

To better understand the potential biological activity of this compound, a comparative analysis with structurally related compounds is provided below:

Q & A

Basic: What are the recommended synthetic routes for 2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the cyclohexyl and phenyl moieties. Key steps include:

Esterification: Coupling the benzoate and oxoethyl groups via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCC/DMAP catalysis).

Cyclohexyl Substituent Introduction: Grignard or Friedel-Crafts alkylation for propyl- and pentylcyclohexyl group attachment, requiring inert atmospheres (argon/nitrogen) and controlled temperatures (0–60°C) .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) to isolate the product.

Optimization Tips:

- Use TLC (Rf monitoring) and NMR (peak integration for intermediates) to track reaction progress .

- Adjust solvent polarity (e.g., dichloromethane for steric hindrance reduction) and catalyst loading (e.g., 10 mol% DMAP) to improve yields (>75%) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- 1H/13C NMR: Verify substituent positions (e.g., cyclohexyl proton splitting patterns at δ 1.2–2.5 ppm) and ester carbonyl signals (δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

- HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

Data Contradiction Resolution:

If NMR signals suggest impurities, cross-validate with 2D-COSY or HSQC to distinguish overlapping peaks .

Advanced: How can researchers design experiments to evaluate the environmental fate and ecological risks of this compound?

Answer:

Adopt a tiered approach based on OECD guidelines and frameworks from environmental chemistry studies:

Physicochemical Properties:

- Measure logP (octanol-water partitioning) and hydrolysis rates (pH 4–9 buffers at 25°C) to predict bioavailability .

- Use EPI Suite software to estimate biodegradability and bioaccumulation potential .

Ecotoxicology:

- Conduct microcosm assays (e.g., Daphnia magna acute toxicity) at 0.1–10 mg/L concentrations .

- Study soil adsorption via batch equilibrium tests (e.g., OECD 106) using loamy soil .

Experimental Design:

- Apply split-plot designs (e.g., randomized blocks for environmental variables) to account for spatial/temporal variability .

Advanced: What methodologies are appropriate for resolving contradictions in reported biological activities of structurally similar compounds?

Answer:

Address discrepancies via comparative structure-activity relationship (SAR) studies :

Structural Analog Screening:

| Compound Name | Key Structural Differences | Reported Activity |

|---|---|---|

| 2-(4-Bromophenyl)-2-oxoethyl... | Bromine substitution | Anticancer (IC50 = 5 µM) |

| Ethyl 4-chlorobenzoate | Simpler chlorobenzoyl group | No significant activity |

| Example from analogs in |

Mechanistic Assays:

- SPR (Surface Plasmon Resonance): Quantify binding affinity to target receptors (e.g., EGFR, COX-2) .

- Molecular Dynamics Simulations: Compare ligand-receptor docking poses (e.g., AutoDock Vina) to identify critical interactions .

Contradiction Analysis:

- Use meta-regression to assess whether biological variability stems from assay conditions (e.g., cell line selection) .

Advanced: How can the compound's potential as a liquid crystal material be investigated through its cyclohexyl substituents?

Answer:

Focus on mesomorphic behavior studies:

Thermal Analysis:

- DSC (Differential Scanning Calorimetry): Identify phase transitions (e.g., nematic-to-isotropic) between 50–150°C .

- Polarized Optical Microscopy (POM): Observe texture changes (e.g., schlieren patterns) under heating/cooling cycles .

X-ray Diffraction (XRD): Analyze molecular packing symmetry (e.g., hexagonal columnar phases) .

Methodological Note:

- Compare with structurally simpler analogs (e.g., lacking propyl/pentyl chains) to isolate substituent effects on mesophase stability .

Advanced: What strategies can mitigate synthetic challenges in scaling up this compound for preclinical studies?

Answer:

Process Chemistry Optimization:

- Flow Chemistry: Implement continuous reactors for esterification steps to enhance reproducibility and reduce side reactions .

- Design of Experiments (DoE): Use factorial designs (e.g., 23 models) to optimize variables (temperature, catalyst loading, solvent ratio) .

Scale-Up Risks:

- Monitor exothermic reactions (e.g., cyclohexyl Grignard additions) via in situ IR spectroscopy to prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.